2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Purity Comparison Quality Control Procurement Specification

2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, commonly referred to as 2,4-dimethoxypyrimidine-5-boronic acid pinacol ester, is a heteroaryl boronic ester building block with the molecular formula C₁₂H₁₉BN₂O₄ and a molecular weight of 266.10 g/mol. As a protected form of the corresponding boronic acid, it serves primarily as a coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of 5-aryl/heteroaryl-2,4-dimethoxypyrimidine scaffolds.

Molecular Formula C12H19BN2O4
Molecular Weight 266.1 g/mol
CAS No. 936250-17-8
Cat. No. B1316331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS936250-17-8
Molecular FormulaC12H19BN2O4
Molecular Weight266.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)OC
InChIInChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-14-10(17-6)15-9(8)16-5/h7H,1-6H3
InChIKeyRKHZHTLJEUBARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 936250-17-8) Procurement-Relevant Chemical Profile


2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, commonly referred to as 2,4-dimethoxypyrimidine-5-boronic acid pinacol ester, is a heteroaryl boronic ester building block with the molecular formula C₁₂H₁₉BN₂O₄ and a molecular weight of 266.10 g/mol . As a protected form of the corresponding boronic acid, it serves primarily as a coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of 5-aryl/heteroaryl-2,4-dimethoxypyrimidine scaffolds . The pinacol ester moiety improves bench stability and simplifies chromatographic purification relative to the free boronic acid, making it the preferred form for medicinal chemistry and process development laboratories requiring consistent, high-purity reagent supply [1].

Why 2,4-Dimethoxypyrimidine-5-boronic Acid Pinacol Ester (CAS 936250-17-8) Cannot Be Casually Substituted


Substituting this specific pinacol ester with the free boronic acid (CAS 89641-18-9) or other organoboron reagents introduces risks of inconsistent reaction performance. Free aryl boronic acids are prone to protodeboronation and trimerization (boroxine formation) during storage and reaction, which reduces effective stoichiometry and lowers coupling yields . The pinacol ester form suppresses these degradation pathways, providing a single, well-defined species that delivers predictable reactivity under standard Suzuki conditions [1]. Furthermore, regioisomeric boronic esters (e.g., 6-substituted vs. 5-substituted) direct the coupling to different positions on the pyrimidine ring, making them non-interchangeable for structure-activity relationship (SAR) studies. The evidence below quantifies the specific advantages that justify selecting this compound over its closest analogs.

Quantitative Differentiation Guide for 2,4-Dimethoxypyrimidine-5-boronic Acid Pinacol Ester (CAS 936250-17-8)


Higher Certified Purity vs. Free Boronic Acid from Leading Suppliers

The pinacol ester is routinely supplied at 97% purity (GC) by major vendors , whereas the corresponding free boronic acid (CAS 89641-18-9) is typically offered at 95% purity . This 2% absolute purity difference reduces the burden of unknown impurities in downstream synthesis, directly lowering the risk of failed coupling reactions due to insufficient active reagent.

Purity Comparison Quality Control Procurement Specification

Ambient Storage Stability Eliminates Cold-Chain Logistics Required by Free Boronic Acid

The pinacol ester is specified for long-term storage at ambient temperature , while the free boronic acid requires storage at 2-8°C to prevent degradation . Eliminating cold-chain dependence reduces shipping costs and simplifies inventory management for laboratories that lack refrigerated storage capacity.

Storage Stability Supply Chain Bench Stability

Superior Silica Gel Chromatography Compatibility Over Free Boronic Acid

Aryl boronic esters bearing the pinacol group are stable to conventional silica gel chromatography, enabling straightforward purification of intermediates [1]. In contrast, free aryl boronic acids frequently streak or decompose on silica, necessitating alternative purification methods such as trituration or reverse-phase chromatography. The 2022 study by Oka et al. demonstrated that purified aryl boronic esters provided higher yields in subsequent Suzuki couplings than the corresponding boronic acids, directly attributable to improved purification outcomes [1].

Purification Efficiency Silica Gel Stability Process Chemistry

Regiochemical Fidelity: Exclusive 5-Position Functionalization vs. 6-Substituted Pinacol Ester

The target compound bears the boronic ester exclusively at the pyrimidine 5-position, directing Suzuki coupling to generate 5-substituted-2,4-dimethoxypyrimidines. The commercially available isomer 2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine couples at the 6-position, producing structurally distinct products . In SAR-driven medicinal chemistry programs, substitution of one regioisomer for the other introduces a fundamental structural change that negates biological activity comparisons. No vendor currently lists the 6-isomer with purity specifications comparable to the 5-isomer (97% at 5-position vs. lower typical purity for the 6-isomer), making the 5-substituted compound the more reliable procurement choice for unambiguous synthetic outcomes .

Regioselectivity Isomeric Purity Medicinal Chemistry

High-Value Application Scenarios for 2,4-Dimethoxypyrimidine-5-boronic Acid Pinacol Ester (CAS 936250-17-8)


Medicinal Chemistry: Synthesis of 5-Aryl-2,4-Dimethoxypyrimidine Kinase Inhibitor Libraries

The compound serves as the key building block for diversity-oriented synthesis of kinase inhibitor scaffolds. Its ambient storage stability [REFS-1 from Section 3, Evidence 2] and consistent 97% purity [REFS-1 from Section 3, Evidence 1] ensure reproducible Suzuki coupling outcomes across large compound libraries, where even 2% variability in active reagent can lead to significant differences in isolated product yields and biological assay reproducibility.

Process Chemistry: Scalable Synthesis with Chromatography-Compatible Intermediates

For process R&D groups scaling reactions to multi-gram or kilogram quantities, the pinacol ester's silica gel compatibility [REFS-1 from Section 3, Evidence 3] allows intermediate purification by standard flash chromatography. This contrasts with the free boronic acid, which often requires crystallization or trituration for purification, techniques that are less reliable at scale.

Procurement Optimization: Just-in-Time Inventory Without Cold-Chain Constraints

Laboratories operating under just-in-time inventory models can procure this compound for ambient storage without the logistical burden and cost of refrigerated shipping and storage [REFS-1 from Section 3, Evidence 2]. This is particularly advantageous for CROs and academic core facilities that manage hundreds of building blocks simultaneously.

SAR Studies Requiring Unambiguous 5-Position Functionalization

Structure-activity relationship campaigns targeting the 5-position of the pyrimidine ring demand the specific 5-boronic ester regioisomer [REFS-1 from Section 3, Evidence 4]. Procurement of the 6-isomer by mistake leads to incorrect analogs that can mislead SAR interpretation and waste screening resources. The well-defined commercial identity and higher purity of the 5-isomer mitigate this risk.

Quote Request

Request a Quote for 2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.